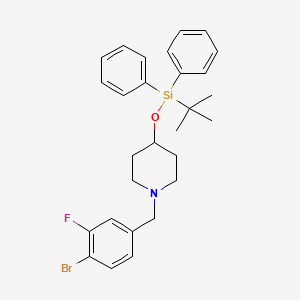
1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine
Vue d'ensemble
Description
1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine, or 1-BFB-TBDPS, is a synthetic organic compound belonging to the class of piperidines. It is a colorless, crystalline solid with a molecular weight of 441.51 g/mol. 1-BFB-TBDPS is widely used in scientific research due to its versatile properties and its ability to act as a building block for the synthesis of other compounds.
Applications De Recherche Scientifique
Synthesis and Derivatives
- A study outlined the synthesis of d4, d2, and d6 isotopomers of 4-(4-fluorobenzyl)piperidine, showcasing a method for preparing pure isotopomers via the Grignard reaction and subsequent deoxygenation and heteroatomic ring saturation (Proszenyák et al., 2005).
- The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group has been introduced as a new alcohol protecting group. This group is stable to oxidizing conditions and compatible with the removal of p-methoxybenzyl ethers (Crich et al., 2009).
Utilization in Synthesis of Complex Molecules
- The compound was used in the preparation of the N‐Acetylglucosaminidase Inhibitor 1‐Acetamido‐1,2,5‐trideoxy‐2,5‐imino‐D‐glucitol, illustrating its role in the synthesis of complex molecular structures (Schumacher-Wandersleb et al., 1994).
Applications in Antitumor Activity
- Novel asymmetric 3,5-bis(arylidene)piperidin-4-one derivatives, related to the compound, have shown good antitumor activity due to their structural characteristics, highlighting the potential of these compounds in cancer research (Yao et al., 2018).
Role in Pharmaceuticals
- An analog of the compound, 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (4-FDP), was synthesized and evaluated for its potential in in vivo studies of acetylcholinesterase, demonstrating its relevance in the development of pharmaceutical agents (Lee et al., 2000).
Asymmetric Synthesis
- The compound has been employed in the asymmetric synthesis of (+)-(3S,4R)-cisapride, a gastroprokinetic agent, showcasing its utility in creating specific stereoisomers for pharmaceutical purposes (Davies et al., 2011).
Additional Research Applications
- It has been used in the preparation and characterization of novel non-peptide CCR5 antagonists, contributing to research in the field of immunology and infectious diseases (Bi, 2014).
Propriétés
IUPAC Name |
[1-[(4-bromo-3-fluorophenyl)methyl]piperidin-4-yl]oxy-tert-butyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33BrFNOSi/c1-28(2,3)33(24-10-6-4-7-11-24,25-12-8-5-9-13-25)32-23-16-18-31(19-17-23)21-22-14-15-26(29)27(30)20-22/h4-15,20,23H,16-19,21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKQGVZADMETCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)CC4=CC(=C(C=C4)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33BrFNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




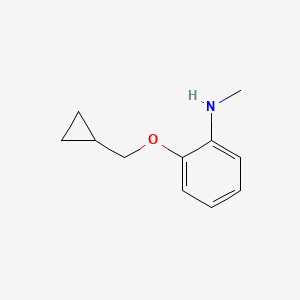
![methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1408155.png)
![1H-Pyrazole, 1-[(4-fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1408156.png)
![1-(2-Cyclohexylethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1408157.png)

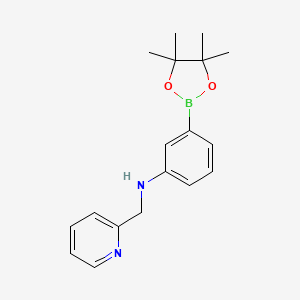
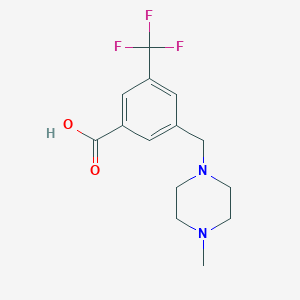

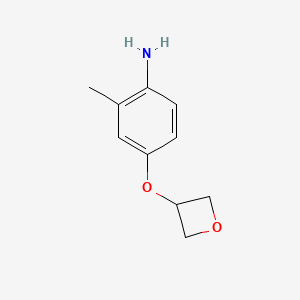
![1-[(2-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1408169.png)

![2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-thiazole-4-carboxylic acid](/img/structure/B1408171.png)
